(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 21937-88-2
VCID: VC2338853
InChI: InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13)
SMILES: CC1=C(C(=NN1C)C)C=CC(=O)O
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

CAS No.: 21937-88-2

Cat. No.: VC2338853

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid - 21937-88-2

Specification

CAS No. 21937-88-2
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid
Standard InChI InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13)
Standard InChI Key CPODDZWDVLFYKN-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)C=CC(=O)O
Canonical SMILES CC1=C(C(=NN1C)C)C=CC(=O)O

Introduction

IUPAC Name

The IUPAC name for the compound is (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, indicating it contains a pyrazole ring substituted with trimethyl groups and an acrylic acid moiety.

Molecular Formula and Weight

  • Molecular Formula: C8H12N2O2C_8H_{12}N_2O_2

  • Molecular Weight: 168.19 g/mol

Structural Features

The compound features:

  • A pyrazole ring (a five-membered heterocyclic ring with two nitrogen atoms).

  • A conjugated double bond in the acrylic acid side chain.

  • Trimethyl substitutions on the pyrazole ring, enhancing hydrophobicity.

General Methodology

The synthesis of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves:

  • Formation of the Pyrazole Core: Starting from hydrazine derivatives and diketones or β-keto esters.

  • Functionalization: Introduction of trimethyl groups on the pyrazole ring via alkylation reactions.

  • Acrylic Acid Coupling: Reaction with acrylic acid or its derivatives under basic conditions to form the final product.

Reaction Conditions

This compound is synthesized under mild conditions using:

  • Catalysts such as potassium carbonate for base-mediated reactions.

  • Solvents like ethanol or dimethylformamide (DMF) to ensure solubility of reactants.

Potential Biological Activity

Pyrazole derivatives, including (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, are known for diverse biological activities:

  • Anti-inflammatory Properties: Pyrazoles are key scaffolds in anti-inflammatory drug design due to their interaction with cyclooxygenase enzymes.

  • Antioxidant Potential: The conjugated system may contribute to radical scavenging activity.

  • Enzyme Inhibition: Pyrazole derivatives often act as inhibitors for enzymes like lipoxygenase.

Industrial Applications

This compound may serve as:

  • A precursor in organic synthesis for pharmaceuticals.

  • An intermediate in agrochemical development.

Spectroscopic Data

The structural elucidation of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is confirmed using:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals corresponding to aromatic protons, methyl groups, and acrylic hydrogens.

    • 13C^{13}C-NMR: Peaks for carboxylic carbon, aromatic carbons, and methyl carbons.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks at ~1700 cm1^{-1} for carboxylic acid groups.

    • Peaks at ~3100 cm1^{-1} for N-H stretching in the pyrazole ring.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=168m/z = 168, confirming molecular weight.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is used to assess purity and confirm retention times specific to this compound.

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